Formic acid

Description

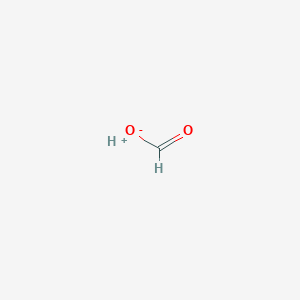

Structure

3D Structure

Properties

IUPAC Name |

formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2, HCOOH | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | formic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Formic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14523-98-9, Array | |

| Record name | Formic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14523-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2024115 | |

| Record name | Formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.025 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formic acid appears as a colorless liquid with a pungent odor. Flash point 156 °F. Density 10.2 lb / gal. Corrosive to metals and tissue., Liquid; Water or Solvent Wet Solid, Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., colourless, highly corrosive liquid/characteristic pungent odour, Colorless liquid with a pungent, penetrating odor., Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.] | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

213.3 °F at 760 mmHg (NTP, 1992), 101 °C, 224 °F (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

156 °F (NTP, 1992), 156 °F, 156 °F (69 °C) (closed cup); 90% soln: 122 °F (50 °C) (closed cup), 138 °F, open cup, 69 °C, 122 °F (90% solution, open-cup), (oc) 122 °F (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenes, Dissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons., Miscible with water, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, glycerin, ether, Miscible | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 20 °C/4 °C, Bulk density 10.16 lb/gal at 20 °C, Relative density of the vapor/air mixture at 20 °C (air = 1): 1.03, Relative density (water = 1): 1.2, 1.2, 1.22 (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.6 | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

35 mmHg at 68 °F ; 200 mmHg at 142.5 °F (NTP, 1992), 42.6 [mmHg], 42.59 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 35 mmHg | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Specifications of technical grade of formic acid (max): < 0.8 wt% acetic acid; < 20 ppm chlorides; < 5 ppm heavy metals; < 3 ppm iron; & < 10 ppm sulfates. Commercial grade have the same specifications but contain no acetic acid. Pharmaceutical grade: 0.4% acetic acid; 0.5% water; 5% toluene; 5% chlorides; 5% heavy metals; 3% iron; 10% sulfates. /From table/ | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless fuming liquid, Colorless liquid [Note: Often used in an aqueous solution] | |

CAS No. |

64-18-6 | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YIW783RG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LQ4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

47.1 °F (NTP, 1992), 8.3 °C, 8.4 °C, 8 °C, 20 °F (90% solution) | |

| Record name | FORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0485 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/468 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0296.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Dual Role of Formic Acid in Insects: From Defense to Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Formic acid, the simplest carboxylic acid, is a fascinating and potent natural product utilized by a diverse array of insect species. Best known as the primary component of the venom in many ants, its functions extend beyond mere defense, playing a role in disinfection and potentially communication. The biosynthesis of this seemingly simple molecule is intricately linked to fundamental metabolic pathways, specifically one-carbon metabolism. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of this compound in insects. It summarizes quantitative data on its concentration, details the experimental protocols for its study, and presents visual diagrams of the biosynthetic pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound in the Insect World

This compound (methanoic acid) is most famously associated with ants, with its name derived from the Latin word for ant, formica.[1] The English naturalist John Ray first isolated this acid in 1671 by distilling a large number of crushed ants.[2] However, its presence is not limited to this family of insects.

This compound serves primarily as a chemical defense mechanism.[2] It can be sprayed at predators, causing irritation and pain, or used to subdue prey.[2] In some species, it also acts as an antiseptic agent to disinfect their nests and brood.[3]

Key Insect Groups Producing this compound:

-

Ants (Order: Hymenoptera, Family: Formicidae): The production of high concentrations of this compound is a hallmark of the subfamily Formicinae .[3][4] This includes well-known genera such as Formica (wood ants), Camponotus (carpenter ants), and Lasius.[4] These ants possess a specialized opening at the tip of their abdomen called an acidopore, through which they can spray their venom.[2]

-

Bees (Order: Hymenoptera): Stingless bees of the genus Oxytrigona are also known to produce this compound as part of their defensive secretions.[1]

-

Caterpillars (Order: Lepidoptera): The puss moth caterpillar (Cerura vinula) can spray a defensive fluid containing this compound when threatened.[1]

-

Beetles (Order: Coleoptera): Certain ground beetles (Family: Carabidae), such as Galerita lecontei, eject a spray containing a high concentration of this compound for defense.

Data Presentation: Quantitative Analysis of this compound in Insects

The concentration and total amount of this compound can vary significantly between species, influenced by factors such as size, life history, and defensive strategy. The following table summarizes available quantitative data, primarily from the Formicinae subfamily, showcasing these variations.

| Genus | Species | This compound (% of body weight) | Venom Concentration (% this compound) | Absolute Amount (mg/worker) | Method of Analysis | Reference |

| Formica | F. rufa | up to 19.6% | 21% - 72% | 1.8 - 2.1 | Titration, Duclaux's Method | Stumper 1952, Stumper 1922b, Briscoe (in Donisthorpe 1927) |

| Formica | F. pratensis | up to 20.7% | - | - | Titration | Stumper 1951 |

| Formica | F. fusca | 0.5% - 12.68% | - | - | - | Melander & Brues 1906 |

| Camponotus | C. intrepidus | - | - | 3.3 | - | Brophy et al. 1973 |

| Camponotus | C. aethiops | 1% | - | - | Titration | Stumper 1952, 1923a, 1923c |

| Lasius | L. fuliginosus | 2% - 5% | - | - | - | Stumper 1950, 1952 |

| Plagiolepis | P. pygmaea | - | - | 0.0045 | - | Stumper 1952 |

| Anoplolepis | A. custodiens | - | - | - | TLC | Schreuder & Brand 1972 |

Biosynthesis of this compound

The synthesis of this compound in the venom glands of formicine ants is a specialized adaptation of the ubiquitous one-carbon metabolism pathway.[5] This pathway is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and other key biomolecules.[6][7]

The primary precursor for the carbon atom in this compound is the amino acid L-serine .[1][3][5] The biosynthesis involves a series of enzymatic reactions utilizing the cofactor tetrahydrofolate (THF) .[5]

The key steps are as follows:

-

Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the transfer of the β-carbon of L-serine to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate and glycine. This reaction is reversible.

-

Methylene-THF Dehydrogenase: 5,10-methylenetetrahydrofolate is then oxidized to 5,10-methenyltetrahydrofolate .

-

Methenyl-THF Cyclohydrolase: This is followed by the conversion of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate .

-

Hydrolysis: Finally, 10-formyltetrahydrofolate is hydrolyzed to release This compound and regenerate tetrahydrofolate (THF).

This pathway allows the poison gland to generate and accumulate high concentrations of this compound.[5]

Mandatory Visualization: Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from L-serine via the tetrahydrofolate (THF) pathway.

Experimental Protocols

The study of this compound in insects involves several key experimental stages: collection of the secretion, extraction of the acid, and its quantification.

Collection of Defensive Secretions

A common method for collecting venom spray from insects like ants involves inducing the defensive behavior and capturing the secretion.

Methodology:

-

Individual insects are carefully handled with forceps to elicit a defensive response.

-

The spray is directed onto a clean, inert surface such as a glass slide or into a small vial.

-

For quantification per individual, the secretion can be collected in a pre-weighed capillary tube.

-

Alternatively, for larger quantities, multiple individuals can be agitated in a container with a suitable solvent to collect the secretions.

Extraction and Quantification of this compound

Two primary methods are employed for the accurate quantification of this compound from insect secretions: acid-base titration and gas chromatography-mass spectrometry (GC-MS).

This classical method is effective for quantifying the total volatile acid content and is suitable when this compound is the predominant acidic component.

Methodology:

-

The collected venom or a whole-body extract of the insect is diluted in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (e.g., 0.01 M NaOH), to the equivalence point.

-

A pH indicator (e.g., phenolphthalein) or a potentiometric titrator is used to determine the endpoint of the titration.

-

The concentration of this compound is calculated based on the volume of NaOH solution required to neutralize the acid.

GC-MS provides a more specific and sensitive method for identifying and quantifying this compound, especially in complex mixtures.

Methodology:

-

Sample Preparation:

-

The collected secretion is dissolved in a suitable solvent. Due to this compound's polarity, solvents like methanol (B129727) or acetonitrile (B52724) may be used.

-

For headspace analysis, the sample can be placed in a sealed vial and heated to volatilize the this compound.

-

-

Derivatization (Optional but Recommended):

-

This compound can be challenging to analyze directly via GC due to its polarity and potential for peak tailing. Derivatization to a less polar ester (e.g., ethyl formate) is often performed.

-

This can be achieved by reacting the sample with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).[8]

-

-

GC-MS Analysis:

-

An appropriate GC column is selected, often a polar column (e.g., Wax-type or those treated with phosphoric acid) for the analysis of underivatized acids.[9][10][11]

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

-

Quantification is achieved by comparing the peak area of this compound (or its derivative) in the sample to a standard curve generated from known concentrations.

-

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for the collection and analysis of this compound from insects.

Conclusion and Future Directions

The natural occurrence of this compound in insects, particularly in the Formicinae, is a well-established example of chemical defense. Its biosynthesis via the one-carbon metabolism pathway highlights the elegant adaptation of fundamental biochemical processes for specialized ecological functions. The methodologies outlined in this guide provide a framework for the continued investigation of this potent natural product.

For professionals in drug development, the enzymes involved in the this compound biosynthetic pathway could represent novel targets for pest control strategies. Furthermore, the antimicrobial properties of this compound and its synergistic effects with other natural compounds, such as tree resins, warrant further investigation for potential applications in medicine and materials science. Future research should aim to expand the quantitative analysis of this compound to a wider range of insect species and to further elucidate the regulatory mechanisms that control its production and storage at high concentrations without causing self-toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. owlcation.com [owlcation.com]

- 3. The Biochemical Toxin Arsenal from Ant Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antwiki.org [antwiki.org]

- 5. Biosynthesis of this compound by the poison glands of formicine ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Determination of this compound by GCMS - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

The History and Discovery of Methanoic Acid: A Technical Guide

Introduction

Methanoic acid, systematically known as formic acid (HCOOH), holds the distinction of being the simplest carboxylic acid. Its history is a fascinating journey from the observations of early naturalists to the development of sophisticated industrial synthesis. This technical guide provides an in-depth exploration of the discovery, isolation, and early synthesis of methanoic acid, tailored for researchers, scientists, and drug development professionals. The document outlines key historical milestones, details the experimental protocols of seminal discoveries, and presents relevant physicochemical data for comparative analysis.

Historical Overview

The story of methanoic acid begins centuries ago, with the observation by alchemists and naturalists in the 15th century that ant hills emitted an acidic vapor.[1][2] However, it was not until the 17th century that this acidic substance was first isolated.

The pivotal moment in the discovery of methanoic acid came in 1671 when the English naturalist John Ray successfully isolated the compound by distilling a large quantity of crushed ants.[1][3][4][5] This pioneering work led to the substance being named "this compound," derived from the Latin word for ant, formica.[3][6][7] There is some evidence to suggest that Samuel Fisher may have made a similar discovery a year earlier, in 1670.[8]

For a considerable time, the primary source of this compound was the destructive distillation of ants. The first successful chemical synthesis was achieved by the French chemist Joseph Gay-Lussac, who produced it from hydrocyanic acid.[1][2][3] A more significant breakthrough in synthesis occurred in 1855, when another French chemist, Marcellin Berthelot, developed a method to produce this compound from carbon monoxide.[1][2][3][9] This method is conceptually similar to processes used in modern industrial production.[1]

Despite these advances, this compound was long considered a chemical of minor industrial importance.[1][2][3] Its profile began to rise in the late 1960s when it became available in significant quantities as a byproduct of acetic acid production.[1][2][3] Today, it has a wide range of applications, including as a preservative and antibacterial agent in livestock feed.[1][2]

Physicochemical Properties of Methanoic Acid

A summary of the key quantitative data for methanoic acid is presented in the table below for easy reference and comparison.

| Property | Value |

| Systematic Name | Methanoic Acid |

| Common Name | This compound |

| Chemical Formula | CH₂O₂ or HCOOH |

| Molar Mass | 46.025 g·mol⁻¹[1] |

| Appearance | Colorless, fuming liquid[1] |

| Odor | Pungent, penetrating[1][6] |

| Density | 1.220 g/mL[1] |

| Melting Point | 8.4 °C (47.1 °F)[1][6] |

| Boiling Point | 100.8 °C (213.4 °F)[1][6] |

| Solubility in Water | Miscible[1] |

| Acidity (pKa) | 3.77[3] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments in the isolation and synthesis of methanoic acid.

Protocol 1: Isolation by Distillation of Ants (John Ray, 1671)

This protocol is a conceptual reconstruction of the method likely used by John Ray, based on historical accounts.

-

Objective: To isolate the acidic substance from ants.

-

Materials:

-

A large quantity of ants (e.g., from the family Formicidae).

-

A retort or other distillation apparatus suitable for the 17th century.

-

A collection vessel.

-

A heat source.

-

-

Methodology:

-

A substantial mass of ants was collected and crushed to release their bodily fluids.

-

The crushed ant matter was placed into the retort.

-

The retort was heated, causing the volatile components to vaporize.

-

The vapor was passed through a condenser and collected as a liquid distillate in the receiving vessel.

-

This distillate was an aqueous solution of the acidic compound, which was later identified and named this compound.[4][5]

-

Protocol 2: Synthesis from Hydrocyanic Acid (Joseph Gay-Lussac)

The first chemical synthesis of this compound was a significant step in moving beyond natural sources.

-

Objective: To synthesize this compound from an inorganic precursor.

-

Reactants:

-

Hydrocyanic acid (HCN)

-

An acidic or basic catalyst in an aqueous medium.

-

-

Methodology:

-

Hydrocyanic acid was subjected to hydrolysis. This process involves the breaking of the carbon-nitrogen triple bond.

-

The reaction proceeds through the formation of an intermediate formamide (B127407) (HCONH₂) if conducted under certain conditions, which is then further hydrolyzed.

-

The overall reaction can be summarized as the acid- or base-catalyzed hydrolysis of the cyanide group to a carboxylic acid group.

-

The net reaction is: HCN + 2H₂O → HCOOH + NH₃.

-

The resulting this compound was then purified from the reaction mixture.[1][3]

-

Protocol 3: Synthesis from Carbon Monoxide (Marcellin Berthelot, 1855)

This method laid the groundwork for modern industrial production.

-

Objective: To synthesize this compound from carbon monoxide.

-

Reactants:

-

Carbon monoxide (CO)

-

A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

A strong acid, such as sulfuric acid (H₂SO₄), for the final step.

-

-

Methodology:

-

Formation of Sodium Formate (B1220265): Carbon monoxide gas was treated with aqueous sodium hydroxide under conditions of elevated temperature and pressure. The reaction is: CO + NaOH → HCOONa.

-

Acidification: The resulting sodium formate (a salt of this compound) was then treated with a strong mineral acid like sulfuric acid.

-

Liberation of this compound: The acidification step protonates the formate anion, liberating free this compound. The reaction is: 2HCOONa + H₂SO₄ → 2HCOOH + Na₂SO₄.

-

Purification: The this compound was then separated from the sodium sulfate (B86663) and any excess reagents, typically by distillation.[1][6]

-

Visualizations: Pathways and Timelines

The following diagrams, generated using the DOT language, illustrate the key historical developments and chemical pathways described in this guide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Formic Acid_Chemicalbook [chemicalbook.com]

- 4. owlcation.com [owlcation.com]

- 5. What is this compound? [monarchchemicals.co.uk]

- 6. This compound | Formula, Preparation, Uses, & Facts | Britannica [britannica.com]

- 7. quora.com [quora.com]

- 8. acs.org [acs.org]

- 9. testbook.com [testbook.com]

An In-depth Technical Guide to Formic Acid Safety and Handling in a Laboratory Setting

This guide provides comprehensive safety protocols and handling procedures for the use of formic acid in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and mitigate potential hazards.

Hazard Identification and Physicochemical Properties

This compound (methanoic acid) is a colorless, fuming liquid with a strong, pungent odor.[1] It is a versatile reagent in various industrial and laboratory processes, but it also presents a combination of significant hazards: it is corrosive, combustible, and toxic.[2] Strong solutions can cause severe burns to the skin, eyes, and respiratory tract.[3] The vapor is flammable and can form explosive mixtures with air.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 64-18-6 | [6][7] |

| Molecular Formula | CH₂O₂ | [7][8] |

| Molecular Weight | 46.03 g/mol | [5][7] |

| Appearance | Colorless, fuming liquid | [1][7][9] |

| Odor | Pungent, penetrating | [6][7] |

| Boiling Point | 101 °C (214 °F) | [9] |

| Flash Point | 50 °C (122 °F) | [4] |

| Specific Gravity | 1.22 | [7][9] |

| Vapor Pressure | 35 mmHg at 20°C | [7] |

| Flammability Limits | 10% - 45% (by volume in air) | [4] |

| Water Solubility | Miscible | [7] |

Health Hazards and Exposure Limits

Exposure to this compound can occur via inhalation, ingestion, or direct contact with skin and eyes.[1] It is crucial to understand the potential health effects and adhere to established occupational exposure limits.

Acute Health Effects:

-

Inhalation: Can cause severe irritation of the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially a life-threatening buildup of fluid in the lungs (pulmonary edema).[6]

-

Skin Contact: Causes pain, severe burns, blistering, and ulceration.[6][3][7] this compound can be absorbed through the skin.[6]

-

Eye Contact: Can result in severe irritation, burns, and permanent eye damage.[6]

-

Ingestion: Leads to immediate pain and burns of the mouth, throat, and stomach, with symptoms including difficulty swallowing and vomiting.[3][7]

Chronic Health Effects:

-

Prolonged or repeated exposure may cause skin allergies and potential damage to the kidneys.[6]

Table 2: Occupational Exposure Limits

| Organization | Limit | Value |

| OSHA (PEL) | 8-hour Time-Weighted Average | 5 ppm |

| NIOSH (REL) | 10-hour Time-Weighted Average | 5 ppm |

| ACGIH (TLV) | 8-hour Time-Weighted Average | 5 ppm |

| ACGIH (STEL) | Short-Term Exposure Limit (15 min) | 10 ppm |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

-

Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[2][4]

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[4][8]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][10]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact. Handlers must wear the appropriate gear as detailed below.[11]

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification | References |

| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always check for damage before use. | [12][11][13] |

| Eyes/Face | Safety Goggles & Face Shield | Use tight-sealing chemical splash goggles and a face shield for maximum protection. | [12][4][8] |

| Body | Lab Coat / Coveralls | A long-sleeved lab coat or chemical-resistant apron/coveralls must be worn. | [11][13] |

| Respiratory | Respirator (if needed) | Use a NIOSH-approved respirator with appropriate cartridges if exposure limits may be exceeded or if working outside a fume hood.[12][4] Proper training and fit-testing are required.[13] |

Safe Handling, Storage, and Waste Disposal

Handling Protocol:

-

Preparation: Before handling, ensure all engineering controls are functional and the correct PPE is worn.[2]

-

Dispensing: Use only in a designated chemical fume hood.[2] Ground containers when transferring to prevent static discharge.[5] Use spark-proof tools.[4]

-

Transport: When moving this compound, use secondary containment, such as a shatter-resistant bottle carrier.[13]

-

Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in work areas.[5]

Storage Requirements:

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4][5]

-

Keep containers tightly closed. Due to decomposition that can form carbon monoxide and increase pressure, containers may need to be vented periodically.[4][9]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, concentrated sulfuric acid, and powdered metals.[6][13] Store it separately from these chemicals to prevent violent reactions.[6][2]

Waste Disposal:

-

This compound waste must be managed as dangerous or hazardous waste.[6][13]

-

Collect waste in a compatible, clearly labeled container (e.g., polyethylene).[13]

-

Follow all institutional, local, and federal regulations for chemical waste disposal.[14]

Emergency Procedures: Spills and First Aid

Prompt and correct response to emergencies is critical to minimizing injury and damage.

Spill Response Protocol: The response to a spill depends on its size and location.

-

Small Spill (e.g., can be cleaned in under 10 minutes inside a fume hood):

-

Alert personnel in the immediate vicinity.[2]

-

Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[13]

-

Cover the spill with a neutralizer like sodium bicarbonate, dry lime, or soda ash, or an inert absorbent material.[6][13]

-

Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[4]

-

Clean the area with soap and water.[14]

-

-

Large Spill (or any spill outside a fume hood):

-

Notify all personnel in the vicinity and contact your institution's Environmental Health & Safety (EH&S) office and/or emergency services (911).[13]

-

Secure the area to prevent entry.[6]

-

If safe to do so, eliminate all ignition sources.[6]

-

Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

First Aid Measures: Immediate action is essential following any exposure.

-

Eye Contact: Immediately flush eyes with large amounts of water at an eyewash station for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if it is safe to do so.[6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[10][13] For large exposures, use a safety shower.[13] Seek immediate medical attention.[6]

-

Inhalation: Move the affected person to fresh air at once.[6][13] If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention, as pulmonary edema can be delayed.[6]

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink water.[5][8] Seek immediate medical attention.[6][13]

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 2. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 3. gov.uk [gov.uk]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. nj.gov [nj.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nodglobal.com [nodglobal.com]

- 12. What are the safety measures for this compound production plants? - Blog [bofanchem.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]